2-((4-fluorophenyl)thio)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2S and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of compounds structurally related to "2-((4-fluorophenyl)thio)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide" involves complex chemical reactions that yield novel molecules with potential biological activities. Studies have focused on the formation of these compounds through reactions involving tautomeric amidines, pyrimidine derivatives, and acetamide groups. The chemical structures of these compounds are elucidated using various spectroscopic techniques, including IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis, to determine their precise molecular configurations (Klimova et al., 2013).
Biological Activities
Compounds related to the given chemical have been synthesized and evaluated for their biological activities. For instance, some derivatives have shown significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents. The evaluation of their activities involves screening them as inhibitors of enzymes like cyclooxygenase-1 and cyclooxygenase-2, and assessing their effects in models of pain and inflammation (Abu‐Hashem et al., 2020).
Antitumor Activities
Certain derivatives have been investigated for their antitumor properties, with studies indicating that these compounds exhibit selective anti-tumor activities. The structure-activity relationship (SAR) and the specific configurations contributing to their antitumor efficacy are crucial areas of research. These findings open up new avenues for the development of cancer therapies, particularly by exploring the role of different substituents and molecular frameworks in enhancing antitumor activity (Jing, 2011).
Herbicidal Activities
Research has also extended to the agricultural sector, where derivatives of the compound have been synthesized and tested for their herbicidal effectiveness. These studies aim to discover new herbicides that can control dicotyledonous weeds, with some compounds showing promising activity at various stages of weed growth. The exploration of novel N-((4-fluorophenyl)thio)-acetamide derivatives for herbicidal use reflects the potential of these compounds in enhancing agricultural productivity and weed management (Wu et al., 2011).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-12-10-16(24)22-18(20-12)23-8-6-14(7-9-23)21-17(25)11-26-15-4-2-13(19)3-5-15/h2-5,10,14H,6-9,11H2,1H3,(H,21,25)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACJNVQBHYFGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.